

# An In-depth Technical Guide to 3-Maleimidopropionic Acid N-Succinimidyl Ester

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid

**Cat. No.:** B1295574

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterobifunctional crosslinking agent commonly identified by the CAS number 55750-62-4. While the query referred to this compound as "3-Succinimidopropionic acid," it is crucial to clarify that the accurate IUPAC name is 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate<sup>[1][2]</sup>. It is more commonly known by synonyms such as 3-Maleimidopropionic acid N-succinimidyl ester, N-Succinimidyl 3-maleimidopropionate, or the acronym BMPS<sup>[3]</sup>. This guide will adhere to the prevalent scientific nomenclature, primarily using "3-Maleimidopropionic acid N-succinimidyl ester."

This reagent is a valuable tool in bioconjugation and drug development, facilitating the covalent linkage of molecules containing primary amines with those possessing sulphydryl groups. Its utility is rooted in its distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with amines, and a maleimide group that specifically targets thiols.

## Core Physical and Chemical Properties

The fundamental properties of 3-Maleimidopropionic acid N-succinimidyl ester are summarized below, providing a foundational understanding of its chemical nature.

## Table 1: General and Physical Properties

| Property                       | Value                                                                                                                                         |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| CAS Number                     | 55750-62-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                    |
| Molecular Formula              | C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O <sub>6</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight               | 266.21 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                  |
| Appearance                     | White to light brown solid/crystals <a href="#">[1]</a>                                                                                       |
| Melting Point                  | 168-170 °C <a href="#">[1]</a> <a href="#">[5]</a>                                                                                            |
| Boiling Point (Predicted)      | 448.8 ± 47.0 °C <a href="#">[1]</a> <a href="#">[5]</a>                                                                                       |
| Density (Predicted)            | 1.55 ± 0.1 g/cm <sup>3</sup> <a href="#">[1]</a> <a href="#">[5]</a>                                                                          |
| Water Solubility               | Insoluble <a href="#">[1]</a> <a href="#">[5]</a>                                                                                             |
| Solubility in Organic Solvents | Slightly soluble in Acetonitrile, Chloroform, and Methanol. <a href="#">[1]</a> <a href="#">[5]</a> Soluble in DMSO. <a href="#">[6]</a>      |

## Table 2: Chemical and Reactivity Data

| Property          | Value/Information                                                                                                                          |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate <a href="#">[1]</a> <a href="#">[2]</a>                        |
| Common Synonyms   | 3-Maleimidopropionic acid N-succinimidyl ester,<br>N-Succinimidyl 3-maleimidopropionate,<br>BMPS <a href="#">[3]</a>                       |
| pKa (Predicted)   | -2.39 ± 0.20 <a href="#">[1]</a> <a href="#">[5]</a>                                                                                       |
| Stability         | Moisture sensitive. <a href="#">[1]</a> <a href="#">[5]</a> Store in an inert atmosphere at 2-8°C. <a href="#">[1]</a> <a href="#">[5]</a> |
| Reactive Groups   | N-hydroxysuccinimide (NHS) ester, Maleimide                                                                                                |
| Spacer Arm Length | 6.9 Å <a href="#">[3]</a>                                                                                                                  |

## Reactivity and Mechanism of Action

3-Maleimidopropionic acid N-succinimidyl ester is a heterobifunctional crosslinker, meaning it possesses two different reactive groups that can form covalent bonds with distinct functional groups on other molecules.

- **NHS Ester Reactivity:** The N-hydroxysuccinimide ester is highly reactive towards primary amines ( $-\text{NH}_2$ ) at a pH range of 7-9.<sup>[6]</sup> This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide. This functionality is typically employed to label proteins, amine-modified oligonucleotides, or other amine-containing molecules.<sup>[1]</sup>
- **Maleimide Reactivity:** The maleimide group exhibits high specificity for sulphydryl (thiol) groups ( $-\text{SH}$ ) at a pH range of 6.5-7.5.<sup>[6]</sup> The reaction proceeds via a Michael addition, forming a stable thioether bond. This allows for the specific conjugation to cysteine residues in proteins or other thiol-containing molecules.<sup>[1]</sup>

The sequential nature of these reactions allows for controlled, multi-step conjugation procedures. For instance, a protein can first be activated with the NHS ester to introduce maleimide groups, which can then be used to conjugate a second, thiol-containing molecule.

## Experimental Protocols

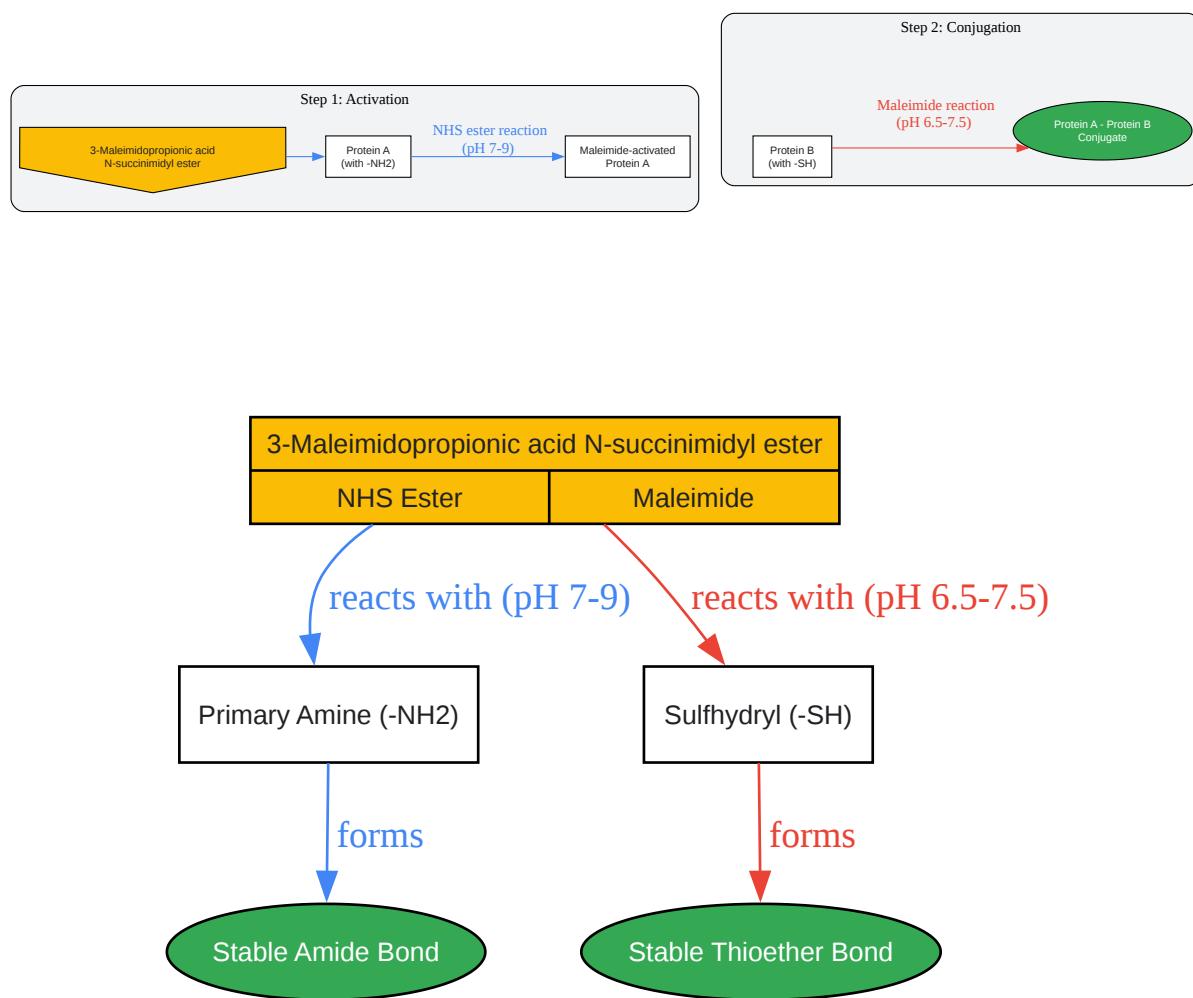
### General Protocol for Protein-Protein Conjugation

This protocol outlines a general workflow for crosslinking two proteins, one with accessible primary amines (Protein A) and the other with a free sulphydryl group (Protein B).

- **Reagent Preparation:**
  - Dissolve 3-Maleimidopropionic acid N-succinimidyl ester in an appropriate organic solvent like DMSO to prepare a stock solution.
  - Prepare Protein A and Protein B in suitable buffers. The buffer for the NHS ester reaction should have a pH of 7.2-8.0 (e.g., phosphate-buffered saline, PBS), while the buffer for the maleimide reaction should have a pH of 6.5-7.5 (e.g., phosphate buffer with EDTA).
- **Activation of Protein A:**
  - Add a 10- to 20-fold molar excess of the dissolved crosslinker to the solution of Protein A.

- Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
- Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to the one suitable for the maleimide reaction.
- Conjugation to Protein B:
  - Immediately add the maleimide-activated Protein A to the solution of Protein B.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
  - Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.
  - Purify the resulting conjugate using size-exclusion chromatography or affinity chromatography to separate the desired conjugate from unreacted proteins and byproducts.

## Applications in Research and Drug Development


The unique properties of 3-Maleimidopropionic acid N-succinimidyl ester make it a versatile tool in several scientific domains:

- Antibody-Drug Conjugates (ADCs): This crosslinker is utilized in the development of ADCs, where a cytotoxic drug (containing a thiol group) is linked to a monoclonal antibody (with accessible lysine residues). The NHS ester reacts with the antibody, and the maleimide group subsequently couples the drug.
- Immunoassays: It is used to prepare enzyme-antibody conjugates for techniques like ELISA. An enzyme can be linked to a primary or secondary antibody to facilitate signal detection.
- Protein-Protein Interaction Studies: By crosslinking interacting proteins, this reagent can help in identifying and characterizing protein complexes.
- Biomolecule Immobilization: It can be used to attach proteins or other biomolecules to surfaces or beads that have been functionalized with either amines or thiols, for applications

in biosensors or affinity chromatography.

- Fluorescent Labeling: A fluorophore containing a thiol group can be conjugated to a protein or antibody to create fluorescent probes for imaging and flow cytometry.

## Visualizations



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. N-Succinimidyl 3-maleimidopropionate | 55750-62-4 [chemicalbook.com]
- 2. 2,5-dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate | C11H10N2O6 | CID 4620597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-Maleimidopropionic acid N-succinimidyl ester - Amerigo Scientific [amerigoscientific.com]
- 5. N-Succinimidyl 3-maleimidopropionate CAS#: 55750-62-4 [m.chemicalbook.com]
- 6. 3-Maleimidopropionic acid N-hydroxysuccinimide ester \*CAS 55750-62-4\* | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Maleimidopropionic Acid N-Succinimidyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295574#physical-and-chemical-properties-of-3-succinimidopropionic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)